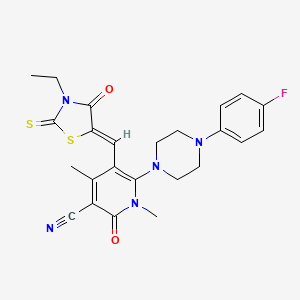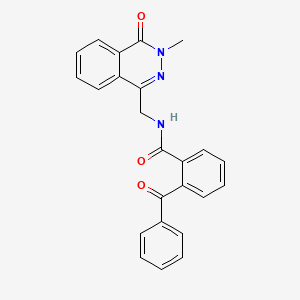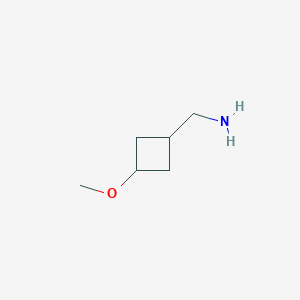
2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol is a chemical compound that has been extensively used in scientific research due to its unique properties. It is commonly referred to as MPPO and is a colorless liquid that is soluble in water and organic solvents. MPPO is a versatile compound that has been used in various fields of research, including pharmaceuticals, biochemistry, and environmental studies.
Applications De Recherche Scientifique
Coordination Complexes and Magnetic Properties
Starting from easily accessible ethyl-5(3)-methylpyrazole-3(5)-carboxylate, a related compound 2-[(1,5-dimethyl)pyrazol-3-yl]propan-2-ol undergoes coordination with transition metal ions, leading to the formation of mono- and multinuclear complexes. These complexes have been characterized by spectroscopy and magnetic measurements, indicating potential applications in materials science for magnetic properties (Seubert et al., 2011).
Antibacterial and Catalytic Properties
A new synthesis approach involving bipyrazolic ligands, specifically 3-Bis(3′-carboxyl-5′-methyl-l'-pyrazolyl) propan-2-ol and its copper complexes, has been explored. These complexes exhibit distinctive structural features and have been evaluated for antibacterial and catalytic properties. Particularly, one of the complexes demonstrated good catalytic properties in the air-oxidation of catechol to quinone, highlighting its potential use in catalytic applications (Harit et al., 2018).
Synthesis and Characterization of Metal Complexes
The synthesis and structural characterization of metal complexes derived from pyrazole-based polydentate ligands, including compounds similar to 2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol, have been reported. These studies have led to a better understanding of the coordination chemistry and potential applications of these complexes in various fields such as catalysis and materials science (Zhang et al., 2008).
Regioselectivity in Pyrazole Formation
Research on the regioselectivity of pyrazole formation has shown that using fluorinated alcohols as solvents can dramatically increase regioselectivity. This method has been applied to synthesize fluorinated analogs of Tebufenpyrad, indicating the compound's relevance in improving synthetic methodologies for pyrazole derivatives with potential applications in agrochemicals (Fustero et al., 2008).
Src Kinase Inhibitory and Anticancer Activities
A study on 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, synthesized from epichlorohydrine, evaluated them as Src kinase inhibitors and for their anticancer activity. This research highlights the potential medicinal chemistry applications of compounds structurally related to 2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol in developing new therapeutic agents (Sharma et al., 2010).
Propriétés
IUPAC Name |
2-methyl-3-(2-methylpyrazol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFFYPMKPQMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2984255.png)
![(5-Bromofuran-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2984257.png)
![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)

![N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2984267.png)



![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2984275.png)
![N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984276.png)